molecular formula C17H17N5O4 B1237635 2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline

2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline

Cat. No.: B1237635
M. Wt: 355.3 g/mol
InChI Key: OXWJCYWFEMNOSV-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-YL-cyclohexylidene)-hydrazine is a complex organic compound that features both nitro and pyridine functional groups

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-YL-cyclohexylidene)-hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a cyclohexylidene derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-YL-cyclohexylidene)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-YL-cyclohexylidene)-hydrazine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the pyridine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A simpler compound with similar functional groups.

    Pyridine derivatives: Compounds containing the pyridine ring, which is common in many bioactive molecules.

    Cyclohexylidene derivatives: Compounds with a cyclohexylidene moiety, often used in organic synthesis.

Uniqueness

N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-YL-cyclohexylidene)-hydrazine is unique due to its combination of nitro, pyridine, and hydrazine functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline

InChI

InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15+

InChI Key

OXWJCYWFEMNOSV-XDJHFCHBSA-N

Isomeric SMILES

C1CC/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3

SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3

Canonical SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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